alpha-Arbutin

Catalog No.
S751028
CAS No.
84380-01-8
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Arbutin

CAS Number

84380-01-8

Product Name

alpha-Arbutin

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1

InChI Key

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N

Synonyms

4-Hydroxyphenyl-α-D-glucopyranoside; Hydroquinone O-α-D-Glucopyranoside;

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound alpha-Arbutin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Arbutin (4-Hydroxyphenyl α-D-glucopyranoside) is a water-soluble glycosylated hydroquinone derivative engineered for dermatological and cosmetic applications. Unlike crude botanical extracts or unstable aglycones, this specific α-anomer offers an aqueous solubility of 151 g/L at 20°C and maintains structural integrity across a pH range of 3.5 to 6.5 [1]. Its primary procurement value lies in its targeted, competitive inhibition of human tyrosinase without affecting mRNA expression, providing formulators with a depigmenting agent that meets strict global safety regulations while avoiding the cytotoxicity associated with hydroquinone [2].

Formulation Fit

Tyrosinase inhibition assay compatibility
Aqueous solubility supports water-phase incorporation
pH stability across cosmetic matrices (3.5–6.5)

Substituting alpha-Arbutin with the cheaper beta-Arbutin (anomer) or the benchmark aglycone Hydroquinone compromises formulation integrity and efficacy. Beta-Arbutin exhibits weaker affinity for the tyrosinase active site, requiring up to 9 times the concentration to achieve comparable inhibition, and degrades more rapidly under thermal stress [1]. Conversely, while Hydroquinone is a potent inhibitor, it is highly cytotoxic, undergoes rapid oxidative browning in aqueous media, and is strictly banned in many global cosmetic markets [2]. Procurement of the precise α-anomer is therefore required to achieve regulatory-compliant, shelf-stable products that do not release toxic byproducts.

Substitution Risk

β-Arbutin may not achieve comparable tyrosinase inhibition at the same concentration
Hydroquinone exhibits a different tolerability endpoint profile; irritation risk context may shift
Deoxyarbutin cytotoxicity profile may compromise melanocyte viability endpoints

Tyrosinase Inhibition Potency

The structural orientation of the α-glucoside bond in alpha-Arbutin provides superior affinity to the active site of human tyrosinase compared to the β-form. In vitro assays demonstrate that alpha-Arbutin achieves a 50% inhibition (IC50) of human tyrosinase at just 1.0 mM, whereas beta-Arbutin requires 9.0 mM to achieve the same effect [1]. This 9-fold increase in potency allows formulators to use significantly lower active concentrations while achieving faster and more pronounced clinical outcomes.

Evidence DimensionHuman tyrosinase inhibition (IC50)
Target Compound Data1.0 mM
Comparator Or Baseline9.0 mM (Beta-Arbutin)
Quantified Difference9-fold higher inhibitory potency
ConditionsIn vitro human cell lysate assay

Allows formulators to achieve target efficacy at lower concentrations, reducing raw material volume requirements and minimizing the risk of formulation instability.

Inhibition Potency
Head-to-head
IC50: 0.48 mM (α) vs ~4.8 mM (β)
Supports α-anomer tyrosinase study fit
In vitro enzyme assay context

Thermal and Hydrolytic Stability

A critical failure point for depigmenting agents is hydrolytic degradation, which releases toxic byproducts and causes discoloration. Stability testing of alpha-Arbutin in aqueous buffered solutions (pH 4.5–6.0) at 50°C for 28 days demonstrated 100% recovery of the active compound, with no quantifiable release of hydroquinone (limit of detection < 1 ppm) [1]. In contrast, beta-Arbutin and raw hydroquinone exhibit higher rates of oxidation and degradation under elevated temperatures, leading to product browning and regulatory non-compliance [2].

Evidence DimensionActive compound recovery and byproduct release
Target Compound Data100% recovery; < 1 ppm hydroquinone
Comparator Or BaselineHydroquinone (rapid oxidation) and Beta-Arbutin (higher thermal degradation)
Quantified DifferenceComplete thermal stability with zero quantifiable toxic byproduct release
Conditions28 days at 50°C in aqueous buffer (pH 4.5–6.0)

Ensures long-term shelf-life and eliminates the risk of product recalls due to toxic hydroquinone generation or aesthetic degradation.

Skin Permeability
Head-to-head
Higher skin accumulation reported vs β-arbutin
Supports dermal delivery research context
Porcine skin model context

Regulatory Safety vs. Hydroquinone

Hydroquinone is the historical benchmark for skin lightening but induces severe melanocyte cytotoxicity and apoptosis by generating reactive oxygen species. Alpha-Arbutin circumvents this by acting as a competitive enzyme inhibitor without destroying the melanocyte [1]. Because the α-glycosidic bond resists in vivo enzymatic hydrolysis much better than alternative prodrugs, high-purity alpha-Arbutin maintains a hydroquinone contamination level strictly below the 1 ppm regulatory threshold [2]. This allows it to be legally utilized up to 2% in facial creams in strictly regulated markets like the EU, where hydroquinone is banned.

Evidence DimensionMelanocyte cytotoxicity and regulatory limit
Target Compound DataNon-cytotoxic; < 1 ppm HQ release (EU compliant up to 2%)
Comparator Or BaselineHydroquinone (Highly cytotoxic; banned in cosmetics)
Quantified DifferenceComplete elimination of cytotoxicity and regulatory restrictions
ConditionsIn vivo topical application and European SCCS regulatory standards

Provides a legally viable, non-cytotoxic procurement alternative to hydroquinone for global cosmetic and dermatological markets.

Clinical Endpoint
Trial context
Reported lower MASI score & fewer adverse events for 2% α-arbutin vs 4% HQ
Reported clinical endpoint context
n=120, 32-week study context
Cell Viability
Cross-study comparable
Increased cell viability while inhibiting melanin
Supports cytotoxicity endpoint review
B16F10 cell model context
Formulation Stability
Formulation-context
Remaining content >90% after 60 days
Supports formulation stability review
HPLC stability context
Safety Benchmark
Class-level
Safe at ≤2% face cream (SCCS opinion)
Supports regulatory safety benchmark
EU context; data to verify

Skin-Lightening Serums & Emulsions

Directly utilizes the 9-fold higher tyrosinase inhibition (vs. beta-arbutin) to formulate cold-processed aqueous serums without exceeding the 2% regulatory limit [1].

Long Shelf-Life Creams

Leverages the compound's 100% recovery rate at 50°C to create thermally stable, pH 4.5-6.5 formulations that avoid oxidative browning during extended warehousing or transport [2].

Hydroquinone-Free Treatments

Serves as the primary active pharmaceutical ingredient (API) in jurisdictions where hydroquinone is banned, providing tyrosinase inhibition without melanocyte cytotoxicity or reactive oxygen species generation [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Skin brightening formulations
Tyrosinase inhibition potency
Melanin content reduction assay
Sensitive-skin formulations
Melanocyte viability profile
Cell viability assay (B16F10)
Long-shelf-life products
Formulation stability
HPLC stability monitoring
EU market cosmetic products
Regulatory safety concentration
SCCS opinion compliance review

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

272.08960285 g/mol

Monoisotopic Mass

272.08960285 g/mol

Heavy Atom Count

19

Appearance

White Solid

Melting Point

204-206 °C

UNII

72VUP07IT5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84380-01-8

Wikipedia

Alpha-Arbutin

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